6-Bromo-5-chloropyrazin-2-amine
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Overview
Description
6-Bromo-5-chloropyrazin-2-amine is an organic compound with the molecular formula C4H3BrClN3. It belongs to the class of aminopyrazines, which are characterized by an amino group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination and chlorination of 2-aminopyrazine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-5-chloropyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool in biological research to study the effects of halogenated pyrazines on various biological systems.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (bromine and chlorine) play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropyrazine
- 2-Amino-5-bromopyrazine
- 3-Amino-6-bromopyrazine-2-carbonitrile
- 5-Bromo-3-methoxypyrazin-2-amine
Uniqueness
6-Bromo-5-chloropyrazin-2-amine is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring. This dual halogenation provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
6-bromo-5-chloropyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSUKLFAGAGHEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858687 |
Source
|
Record name | 6-Bromo-5-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350885-68-5 |
Source
|
Record name | 6-Bromo-5-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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